molecular formula C22H18N2O3 B5116564 N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide

N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide

Cat. No. B5116564
M. Wt: 358.4 g/mol
InChI Key: ZEBJHFCREQHAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide, also known as NPDPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclopropane carboxamide derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide is not fully understood. However, studies have suggested that it may exert its biological activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that it can induce oxidative stress in cancer cells, leading to DNA damage and cell death. Additionally, N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, it has been reported to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide is its potential as a novel therapeutic agent for the treatment of cancer and other diseases. Additionally, its synthetic route is relatively simple, making it easily accessible for research purposes. However, its limitations include its poor solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for research on N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide. One potential area of study is its use in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide and to identify its molecular targets. Furthermore, the development of more efficient synthetic routes and modifications to improve its solubility and bioavailability are also areas of interest.

Synthesis Methods

The synthesis of N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide can be achieved through a multi-step process. The first step involves the reaction of 2-nitroaniline with benzyl bromide in the presence of potassium carbonate to form N-benzyl-2-nitroaniline. This intermediate is then reacted with 2,2-diphenylcyclopropanecarboxylic acid in the presence of triethylamine to yield N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide.

Scientific Research Applications

N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has also been found to possess antifungal and antibacterial properties.

properties

IUPAC Name

N-(2-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c25-21(23-19-13-7-8-14-20(19)24(26)27)18-15-22(18,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBJHFCREQHAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.